Tetrahydro 11-Deoxycorticosterone 21-

Description

Historical Context of Tetrahydro 11-Deoxycorticosterone Discovery and Initial Characterization

The story of Tetrahydro 11-Deoxycorticosterone (THDOC) begins with the broader exploration of steroid hormones in the early 20th century. In the 1930s and 1940s, researchers like Tadeus Reichstein undertook the arduous task of isolating and identifying the biologically active compounds from adrenal gland extracts. wikipedia.org This foundational work led to the characterization of numerous corticosteroids, including 11-Deoxycorticosterone (DOC), also known as Reichstein's Substance S, a key precursor in the biosynthesis of aldosterone (B195564). wikipedia.orgwikipedia.orgendocrine-abstracts.org

Initially, DOC was primarily recognized for its potent mineralocorticoid activity, influencing electrolyte and water balance. wikipedia.orgtaylorandfrancis.com The subsequent discovery that the body metabolizes these primary hormones into other active compounds opened a new frontier in steroid research. It was within this context that metabolites like THDOC were identified. The realization that steroids synthesized not only in the adrenal glands but also de novo within the brain and nervous system could rapidly modulate neuronal function gave rise to the field of neurosteroids. nih.gov THDOC was identified as one such neurosteroid, synthesized from DOC via specific enzymatic pathways. wikipedia.org Its initial characterization shifted focus from peripheral hormonal effects to direct, non-genomic actions on neural circuits.

Contemporary Academic Significance of Tetrahydro 11-Deoxycorticosterone

The contemporary significance of THDOC stems almost entirely from its role as a powerful positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor. wikipedia.orgmedchemexpress.comnih.gov GABA is the primary inhibitory neurotransmitter in the mammalian brain, and the GABA-A receptor is the main mediator of this fast inhibitory neurotransmission. By enhancing the action of GABA, THDOC can produce sedative, anxiolytic (anxiety-reducing), and anticonvulsant effects. wikipedia.org

This modulatory role places THDOC at the center of research into various neurological and psychiatric conditions. Fluctuations in the levels of THDOC and other neurosteroids have been linked to stress responses, anxiety disorders, depression, and certain forms of epilepsy, such as catamenial epilepsy, which is tied to the menstrual cycle. wikipedia.orgnih.gov Its ability to selectively enhance tonic inhibition mediated by specific GABA-A receptor subtypes makes it a molecule of high interest for understanding brain states and developing potential therapeutic strategies. medchemexpress.com

Scope and Objectives of Research on Tetrahydro 11-Deoxycorticosterone

Current research on THDOC is multifaceted, with several key objectives:

Elucidating Molecular Mechanisms: A primary goal is to precisely define how THDOC binds to and modulates different subtypes of the GABA-A receptor. nih.gov This includes identifying the specific binding sites and understanding how its interaction leads to an enhanced chloride current. nih.gov

Investigating Physiological Roles: Researchers are actively exploring the role of endogenous THDOC in normal brain function, including its contribution to the regulation of neuronal excitability, stress adaptation, and mood. nih.govnih.gov

Understanding Pathophysiological Involvement: A significant portion of research aims to clarify the link between dysregulation of THDOC levels and the pathophysiology of neurological and psychiatric disorders. wikipedia.orgnih.govcapes.gov.br This involves studying how stress and hormonal changes affect THDOC synthesis and how this, in turn, influences seizure susceptibility and anxiety levels. capes.gov.br

Mapping Biosynthetic and Metabolic Pathways: Ongoing studies focus on detailing the enzymatic pathways responsible for the synthesis and degradation of THDOC, both in the adrenal glands and locally within the brain. nih.gov This knowledge is crucial for understanding how its levels are controlled.

Structure

3D Structure

Properties

IUPAC Name |

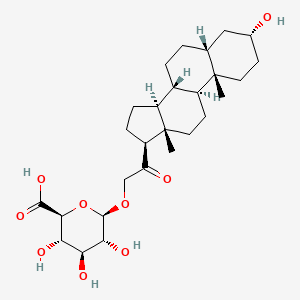

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O9/c1-26-9-7-14(28)11-13(26)3-4-15-16-5-6-18(27(16,2)10-8-17(15)26)19(29)12-35-25-22(32)20(30)21(31)23(36-25)24(33)34/h13-18,20-23,25,28,30-32H,3-12H2,1-2H3,(H,33,34)/t13-,14-,15+,16+,17+,18-,20+,21+,22-,23+,25-,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSKNTGPRELRWGP-RVBRMEHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858447 | |

| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56162-37-9 | |

| Record name | (3alpha,5beta)-3-Hydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Properties

The fundamental physical and chemical characteristics of Tetrahydro 11-Deoxycorticosterone are essential for its study and are summarized below.

Interactive Table: of Tetrahydro 11-Deoxycorticosterone

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (3α,5α)-3,21-Dihydroxypregnan-20-one | wikipedia.org |

| Synonyms | Allotetrahydrocorticosterone, THDOC | wikipedia.org |

| CAS Number | 567-03-3 | wikipedia.org |

| Chemical Formula | C₂₁H₃₄O₃ | wikipedia.org |

| Molar Mass | 334.50 g·mol⁻¹ | wikipedia.org |

Biological and Physiological Roles of Tetrahydro 11 Deoxycorticosterone

Classification as an Endogenous Neurosteroid and its Functional Implications

Tetrahydro-11-deoxycorticosterone, also known as allotetrahydrodeoxycorticosterone (THDOC), is an endogenous neurosteroid. nih.gov It is synthesized within the body, primarily in the brain, adrenal glands, and gonads, from the steroid hormone deoxycorticosterone (DOC). nih.govfrontiersin.org The synthesis involves a two-step enzymatic process: the reduction of DOC by 5α-reductase to 5α-dihydrodeoxycorticosterone (DHDOC), followed by the action of 3α-hydroxysteroid dehydrogenase. nih.govnih.gov

As a neurosteroid, THDOC's primary role is the rapid, non-genomic modulation of neuronal excitability. physoc.orgmedchemexpress.com Unlike classic steroid hormones that typically act on nuclear receptors to alter gene expression over a longer timescale, THDOC and other neurosteroids interact directly with membrane-bound neurotransmitter receptors. medchemexpress.com This classification has significant functional implications, positioning THDOC as a potent endogenous modulator of brain activity. Its principal effects are neuroinhibitory, leading to sedative, anxiolytic (anxiety-reducing), and anticonvulsant properties. nih.gov The levels of THDOC are known to fluctuate, notably increasing in response to stress, which suggests it plays a role in the body's homeostatic response to dampen neuronal hyperexcitability. nih.govnih.gov

Molecular Mechanisms of Action of Tetrahydro-11-Deoxycorticosterone

The primary molecular target for the actions of THDOC is the Gamma-Aminobutyric Acid Type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the central nervous system. medchemexpress.commedchemexpress.com

THDOC is a potent positive allosteric modulator (PAM) of the GABAA receptor. medchemexpress.comnih.gov This means it binds to a site on the receptor that is distinct from the binding site for the main neurotransmitter, GABA. nih.govmedchemexpress.com This allosteric binding enhances the receptor's function without activating it directly at physiological concentrations. plos.org The potentiation of the GABAA receptor by THDOC results in an increased flow of chloride ions into the neuron, which hyperpolarizes the cell membrane and makes it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission. medchemexpress.com Specifically, THDOC increases the duration and frequency of the GABA-gated channel openings. nih.gov Its binding site is separate from those of other well-known GABAA receptor modulators, such as benzodiazepines and barbiturates. nih.govmedchemexpress.com

GABAA receptors are pentameric protein complexes typically composed of a combination of different subunits (e.g., α, β, γ, δ). plos.org The subunit composition of the receptor determines its location on the neuron and its pharmacological properties. nih.gov Research has shown that THDOC exhibits a degree of selectivity for GABAA receptors with specific subunit compositions. It is particularly effective at enhancing tonic currents, which are persistent inhibitory currents generated by extrasynaptic GABAA receptors. nih.govmedchemexpress.com These extrasynaptic receptors often contain δ (delta) subunits in combination with α4 or α6 subunits. medchemexpress.comnih.gov

Physiological concentrations of THDOC (e.g., 10 nM) have been shown to selectively enhance currents from αβδ-containing receptors. medchemexpress.com Mutagenesis studies have identified specific amino acid residues within the transmembrane domains (TMDs) of the receptor subunits that are crucial for neurosteroid action. Key residues for THDOC's modulatory effects are located in the α-subunit TMDs, including glutamine (Q241) and threonine (T237) in the α1 subunit. physoc.orgplos.org More recent studies have identified distinct binding sites, including an intrasubunit site within the α1 subunit's transmembrane helices and an intersubunit site at the interface between the β3 and α1 subunits. plos.org

THDOC binds within hydrophobic pockets located in the transmembrane domains (TMDs) of the GABAA receptor. plos.org The interaction is facilitated by hydrogen bonds between the oxygen moieties on the steroid's A- and D-rings and polar amino acid residues within these binding pockets. physoc.org The binding of THDOC is believed to induce a conformational change in the receptor protein that stabilizes its open state. This allosteric modulation makes the receptor more sensitive to GABA, increasing the probability and duration of channel opening in response to the neurotransmitter. nih.gov This enhanced channel gating leads to a greater influx of chloride ions and a stronger inhibitory signal. At higher, micromolar concentrations, THDOC can directly activate the GABAA receptor, causing the channel to open even in the absence of GABA. plos.org

| Interaction Aspect | Description | Key Subunits/Residues | Reference |

|---|---|---|---|

| Binding Site Location | Transmembrane Domains (TMDs) of the receptor complex. | α and β subunits | physoc.orgplos.org |

| Specific Binding Pockets | An intrasubunit site within the α1 subunit and an intersubunit site at the β3(+)-α1(-) interface. | α1, β3 | plos.org |

| Critical Amino Acid Residues | Polar residues essential for steroid binding and modulation. | α1-Q241, α1-T237 | physoc.orgplos.org |

| Receptor Subtype Selectivity | Preferentially modulates extrasynaptic receptors responsible for tonic inhibition. | δ (delta)-containing receptors (e.g., α4βδ, α6βδ) | medchemexpress.comnih.gov |

| Functional Effect | Positive Allosteric Modulation (PAM); increases channel open duration and frequency. At high concentrations, direct channel gating. | N/A | nih.govplos.org |

While the primary and most extensively documented molecular target of THDOC is the GABAA receptor, there is some evidence that neurosteroids can interact with other receptor systems. For instance, studies have shown that while 5α-reduced steroids like THDOC (specifically, 3α,5α-THDOC) are potent positive modulators of GABAA receptors, their stereoisomers, such as 5β-THDOC, can inhibit GABA-C (GABAC) receptors. frontiersin.org However, the predominant and physiologically most relevant actions of THDOC are mediated through its potent modulation of GABAA receptors. nih.govmedchemexpress.com Its effects are not believed to involve direct interaction with classical intracellular steroid receptors that regulate gene transcription. medchemexpress.com

Allosteric Modulation of Gamma-Aminobutyric Acid Type A (GABAA) Receptors

Neurobiological Effects of Tetrahydro-11-Deoxycorticosterone

This potent neuroinhibitory property underlies its observed physiological and behavioral effects, which include sedation, anxiolysis, and powerful anticonvulsant activity. nih.gov Fluctuations in the endogenous levels of THDOC are implicated in various physiological and pathological states. For example, changes in its concentration during the menstrual cycle may contribute to conditions like premenstrual syndrome and certain types of epilepsy. nih.gov Furthermore, the increase in THDOC levels following acute stress is considered a key endogenous mechanism to counteract stress-induced hyperexcitability and restore neuronal homeostasis. nih.govnih.gov

| Concentration | Brain Region | Observed Effect | Reference |

|---|---|---|---|

| 10 nM | Hippocampus | Reduces neuronal excitability by augmenting tonic currents mediated by αβδ receptors. | medchemexpress.com |

| 10 nM | Thalamocortical Neurons | Does not significantly enhance tonic currents. | medchemexpress.com |

| 100 nM | Thalamocortical Neurons | Enhances tonic currents. | medchemexpress.com |

| ≥1 μM | Cultured Hippocampal Neurons | Directly activates GABAA receptor currents in the absence of GABA. | plos.org |

Modulatory Effects on Neuronal Excitability

Tetrahydro 11-deoxycorticosterone is a potent positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. medchemexpress.commedchemexpress.com This modulation enhances the receptor's response to its endogenous ligand, gamma-aminobutyric acid (GABA), leading to an increase in inhibitory neurotransmission and a subsequent reduction in neuronal excitability. medchemexpress.comjneurosci.org

Research has demonstrated that THDOC's effects are particularly prominent in specific brain regions. For instance, in the hippocampus, physiological concentrations of THDOC (around 10 nM) have been shown to reduce neuronal excitability by augmenting tonic currents mediated by specific subtypes of GABA-A receptors (αβδ receptors). medchemexpress.com However, in thalamocortical neurons, a higher concentration (100 nM) is required to elicit a similar enhancement of tonic currents. medchemexpress.com This regional specificity suggests a tailored role for THDOC in different neural circuits.

The neuroinhibitory properties of THDOC are significant in the context of conditions characterized by neuronal hyperexcitability. medchemexpress.commedchemexpress.com By potentiating GABAergic inhibition, THDOC can help to counteract excessive neuronal firing.

Influence on Neurotransmission and Synaptic Plasticity

By enhancing GABAergic inhibition, THDOC can influence long-term potentiation (LTP) and long-term depression (LTD), two key forms of synaptic plasticity. The precise effects can vary depending on the specific neuronal population and the context of neuronal activity.

| Receptor/Process | Effect of THDOC | Outcome |

| GABA-A Receptor | Positive Allosteric Modulator | Enhanced inhibitory neurotransmission |

| Neuronal Excitability | Reduction | Decreased neuronal firing |

| Synaptic Plasticity | Modulation | Influence on learning and memory processes |

Physiological Contexts Associated with Altered Tetrahydro 11-Deoxycorticosterone Levels

Endocrine Disruptions and Steroidogenic Enzyme Deficiencies

The synthesis of Tetrahydro 11-deoxycorticosterone is intrinsically linked to the adrenal steroidogenesis pathway. Consequently, disruptions in this pathway, particularly deficiencies in specific enzymes, can lead to altered levels of THDOC.

One such condition is 11β-hydroxylase deficiency , a form of congenital adrenal hyperplasia (CAH). nih.gov In this genetic disorder, the enzyme CYP11B1, which is responsible for converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone (B1669441), is deficient. nih.gov This blockage leads to an accumulation of precursor steroids, including DOC. The excess DOC is then metabolized to THDOC, resulting in elevated levels of this neuroactive steroid. nih.govucl.ac.uk The measurement of urinary THDOC is a strong biochemical marker for diagnosing this condition. nih.gov

Similarly, in 17α-hydroxylase deficiency , another form of CAH, the production of cortisol and sex steroids is impaired, leading to an overproduction of mineralocorticoid precursors, including DOC and consequently, elevated levels of THDOC. scribd.com Conversely, in 21-hydroxylase deficiency , the most common form of CAH, the production of both mineralocorticoids and glucocorticoids is impaired, which would be expected to lead to lower levels of THDOC. semanticscholar.org

Studies have also noted that in pre-adolescent children with obesity, there is evidence of enhanced activity in all pathways of adrenal steroidogenesis, including raised excretion of mineralocorticoid derivatives like THDOC. researchgate.netresearchgate.net

| Condition | Affected Enzyme | Impact on DOC Levels | Consequent Effect on THDOC Levels |

| 11β-hydroxylase deficiency | CYP11B1 | Increased | Elevated |

| 17α-hydroxylase deficiency | CYP17A1 | Increased | Elevated |

| 21-hydroxylase deficiency | CYP21A2 | Decreased | Reduced |

| Obesity (in some pre-adolescent children) | N/A (pathway overactivity) | Increased | Elevated |

Neurological System Regulation

THDOC is considered an endogenous neurosteroid, meaning it is synthesized within the nervous system by neurons and glial cells. nih.gov Its levels can be influenced by various neurological events, including stress and ischemic stroke.

Stress has been shown to induce an increase in THDOC to levels that can activate GABA-A receptors, which may have implications for stress-sensitive conditions. hmdb.ca Following an ischemic stroke, levels of steroids related to stress, including DOC and its metabolite THDOC, have been found to be upregulated in both the plasma and the brain of both males and females. nih.gov This suggests a potential endogenous neuroprotective response to brain injury. jneurosci.org The increase in neuroactive steroids like THDOC, which enhance GABAergic inhibition, may help to counteract the excitotoxic damage that occurs during a stroke. nih.gov

Hormonal Fluctuations in Reproductive Physiology

Levels of THDOC can also fluctuate in response to changes in reproductive hormones. During pregnancy, a state characterized by high levels of progesterone (B1679170), there is an increased production of various steroid metabolites, including THDOC. ucl.ac.uk This is partly due to the extra-adrenal 21-hydroxylation of progesterone, which converts it to DOC, a direct precursor of THDOC. ucl.ac.uk Studies have analyzed serial urine samples from pregnant women to establish ranges for various urinary steroid metabolites, including THDOC. ucl.ac.uk

Furthermore, investigations into patients undergoing in vitro fertilization with oocyte donation have allowed for the assessment of the metabolism of exogenously administered progesterone and have shown correlations between the excretion rates of THDOC and pregnanediol, a major urinary metabolite of progesterone. ucl.ac.uk These findings support the concept of extra-adrenal production of DOC and subsequently THDOC, particularly in contexts of high progesterone levels. ucl.ac.uk

Advanced Analytical Methodologies for Tetrahydro 11 Deoxycorticosterone Research

Chromatographic Techniques for High-Resolution Separation and Quantification

The analysis of steroids like Tetrahydro 11-Deoxycorticosterone from biological samples such as urine and plasma presents analytical challenges due to their complex nature and the low concentrations of the target analyte. High-resolution separation is paramount to distinguish THDOC from its structurally similar isomers and other interfering compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

GC-MS has been a cornerstone in steroid analysis for decades, valued for its high chromatographic resolution and the detailed structural information provided by mass spectrometry. For the analysis of non-volatile compounds like steroids, derivatization is a mandatory step to increase their volatility and thermal stability for gas chromatographic separation.

To make Tetrahydro 11-Deoxycorticosterone amenable to GC-MS analysis, its hydroxyl groups must be chemically modified. Silylation is a common and effective derivatization technique. This involves replacing the active hydrogen in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.

A frequently employed derivatization reagent for steroids is a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). wikipedia.org For more hindered hydroxyl groups, as found in some steroid structures, more aggressive silylating agents may be required. A combination of N-trimethylsilylimidazole (TSIM), N,O-bis-(trimethylsilyl)acetamide (BSA), and TMCS has been shown to be effective for the derivatization of glucocorticoids. nih.gov The reaction is typically carried out at elevated temperatures, for instance at 70°C, to ensure complete derivatization. nih.gov The general reaction involves the steroid reacting with the silylating agent to form a TMS ether, which is more volatile and thermally stable.

Table 1: Derivatization Strategies for GC-MS Analysis of Steroids

| Derivatization Reagent | Catalyst | Typical Reaction Conditions | Analyte Class |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylchlorosilane (TMCS) | Elevated temperature (e.g., 60-90°C) | General Steroids |

| N-trimethylsilylimidazole (TSIM) / N,O-bis-(trimethylsilyl)acetamide (BSA) / Trimethylchlorosilane (TMCS) | - | 70°C for 60 minutes nih.gov | Glucocorticoids |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Ammonium Iodide (NH₄I) and Dithiothreitol (DTT) | 80°C for 10 minutes nih.gov | Steroid Hormones in Urine |

Selective Ion Monitoring (SIM) is a GC-MS technique that significantly enhances sensitivity and specificity by monitoring only a few characteristic ions of the target analyte rather than scanning the entire mass spectrum. nih.gov This is particularly advantageous when analyzing trace amounts of compounds in complex matrices. For the TMS derivative of 5α-Tetrahydrodeoxycorticosterone (5α-THDOC), a characteristic quantification ion has been reported at a mass-to-charge ratio (m/z) of 463.4. By focusing the mass spectrometer on this specific ion and potentially a few other qualifier ions, a clean chromatogram with a high signal-to-noise ratio can be obtained, allowing for accurate quantification even at very low concentrations.

Table 2: GC-MS SIM Parameters for Steroid Analysis

| Compound | Derivatization | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 5α-Tetrahydrodeoxycorticosterone (5α-THDOC) | Trimethylsilyl (TMS) ether | 463.4 | Not specified |

| Androsterone | Methyl ester-trimethylsilyl (Me-TMS) ether | 217 | Not specified |

| Etiocholanolone | Methyl ester-trimethylsilyl (Me-TMS) ether | 217 | Not specified |

Data for Androsterone and Etiocholanolone are provided for comparative purposes of common steroid analysis techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the method of choice for steroid analysis in many clinical and research laboratories due to its high sensitivity, specificity, and high-throughput capabilities. Unlike GC-MS, derivatization is often not required, simplifying sample preparation.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures compared to traditional High-Performance Liquid Chromatography (HPLC). This results in significantly improved chromatographic resolution, faster analysis times, and increased sensitivity. The enhanced separation power of UPLC is particularly beneficial for resolving isobaric steroid isomers, which have the same mass but different structures, ensuring accurate quantification. For instance, UPLC can effectively separate various steroid hormones, including precursors and metabolites of THDOC, in a single chromatographic run. lcms.cz

Table 3: UPLC System Parameters for Steroid Analysis

| Parameter | Typical Value/Condition |

| Column | ACQUITY UPLC BEH C18 (or similar reversed-phase column) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |

| Flow Rate | 0.3 - 0.6 mL/min |

| Gradient | Optimized gradient elution from a lower to a higher percentage of mobile phase B |

| Injection Volume | 5 - 20 µL |

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive tandem mass spectrometry technique used for quantification. researchgate.net In an MRM experiment, a specific precursor ion (typically the molecular ion or a protonated molecule of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and then a specific product ion is selected in the third quadrupole (Q3) for detection. This two-stage mass filtering significantly reduces background noise and enhances the specificity of detection. For Tetrahydrodeoxycortisol (THS), a synonym for Tetrahydro 11-Deoxycorticosterone, specific MRM transitions have been identified.

Table 4: LC-MS/MS MRM Transitions for Tetrahydro 11-Deoxycorticosterone (THS) and Related Steroids

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Tetrahydrodeoxycortisol (THS) | 351.0 | 315.2 | Not specified |

| 11-Deoxycorticosterone (DOC) | 331.1 | 97.0 | 27 |

| Corticosterone (B1669441) | 347.1 | 121.1 | Not specified |

Data for 11-Deoxycorticosterone and Corticosterone are provided as examples from a multi-steroid panel. nih.gov

The development and application of these advanced chromatographic and mass spectrometric methodologies are fundamental to the progress of research on Tetrahydro 11-Deoxycorticosterone. The high resolution and sensitivity afforded by these techniques enable researchers to accurately measure its concentrations in various biological contexts, paving the way for a deeper understanding of its role in health and disease.

Strategies for Isomeric Steroid Separation and Differentiation in Complex Biological Matrices

The primary challenge in the analysis of Tetrahydro 11-Deoxycorticosterone lies in its differentiation from other steroid isomers, which often co-exist in complex biological matrices such as serum and urine. These isomers can have very similar physicochemical properties, making their separation a complex analytical task.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the cornerstone technique for steroid analysis, offering high sensitivity and specificity. nih.govmedrxiv.org The separation of isomers is typically achieved through careful optimization of the chromatographic conditions. Key strategies include:

Column Chemistry: The choice of the stationary phase is critical. While traditional C18 columns are widely used, newer chemistries like biphenyl (B1667301) phases have shown enhanced selectivity for aromatic and moderately polar analytes, leading to improved resolution of structural isomers. thermofisher.com

Mobile Phase Composition: The use of different organic modifiers (e.g., methanol, acetonitrile) and additives can significantly influence the retention and separation of steroid isomers. medrxiv.orgthermofisher.com For instance, methanol-based mobile phases can provide extra retention and selectivity for structurally similar compounds that are difficult to separate on C18 phases. thermofisher.com

Gradient Elution: A carefully programmed gradient elution, where the mobile phase composition is changed over time, is essential for resolving a wide range of steroids with varying polarities within a single analytical run. nih.govsemanticscholar.org

Ion Mobility Spectrometry (IMS): IMS is a powerful technique that separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between steroid isomers that may not be fully resolved by chromatography alone. nih.govnih.gov Trapped Ion Mobility Spectrometry (TIMS), a variant of IMS, has been successfully used to separate steroid isomer pairs by forming heterodimers with a steroid analogue like dexamethasone, which enhances their separation in the gas phase. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Although largely superseded by LC-MS/MS for routine clinical analysis, GC-MS remains a valuable tool for comprehensive steroid profiling, especially for identifying novel metabolites. Derivatization is typically required to improve the volatility and thermal stability of the steroids before analysis.

The following table summarizes the chromatographic conditions used in various studies for the separation of steroid isomers, which can be adapted for Tetrahydro 11-Deoxycorticosterone.

| Analytical Technique | Column | Mobile Phase/Gradient | Application | Reference |

| LC-MS/MS | Accucore biphenyl | Acetonitrile gradient | Separation of 12 steroid isomers | thermofisher.com |

| LC-MS/MS | C18 Zorbax Eclipse Plus | Methanol-water gradient | Analysis of 16 endogenous steroids | medrxiv.org |

| LC-MS/MS | Acquity UPLC BEH C18 | Methanol and 0.1% formic acid gradient | Determination of 14 stress biomarkers | semanticscholar.org |

| TIMS-MS | N/A | N/A | Isomer-specific identification of steroids | nih.gov |

This table presents examples of chromatographic conditions used for the separation of various steroid isomers. The specific conditions for Tetrahydro 11-Deoxycorticosterone would require method development and validation.

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

For the highest level of accuracy and precision in quantification, Isotope Dilution Mass Spectrometry (IDMS) is the gold standard. This technique involves the addition of a known amount of a stable isotope-labeled internal standard (e.g., deuterated Tetrahydro 11-Deoxycorticosterone) to the sample at the beginning of the analytical process. nih.govtexilajournal.com

The key principles of IDMS are:

Correction for Sample Loss: The isotopically labeled internal standard behaves almost identically to the endogenous analyte throughout the sample preparation and analysis, thus correcting for any losses that may occur during extraction, purification, and injection. texilajournal.com

Independence from Matrix Effects: By measuring the ratio of the signal from the endogenous analyte to that of the internal standard, the method effectively compensates for matrix effects (ion suppression or enhancement) that can affect the accuracy of quantification in complex biological samples. texilajournal.com

The development of an IDMS method for Tetrahydro 11-Deoxycorticosterone would require the synthesis of a suitable deuterated internal standard. nih.gov While specific IDMS methods for Tetrahydro 11-Deoxycorticosterone are not widely published, the principles have been successfully applied to numerous other steroids, including its isomers. nih.gov

The following table illustrates the use of deuterated internal standards in the analysis of various steroids, a principle directly applicable to Tetrahydro 11-Deoxycorticosterone.

| Analyte | Deuterated Internal Standard | Analytical Method | Reference |

| 11-deoxycortisol | Dideuterated 11-deoxycortisol | GC-IDMS | nih.gov |

| Multiple Steroids | Various deuterated standards | LC-MS/MS | medrxiv.org |

| Immunosuppressive Drugs | Various deuterated standards | Mass Spectrometry | texilajournal.com |

This table provides examples of the application of deuterated internal standards in mass spectrometry. A specific deuterated standard for Tetrahydro 11-Deoxycorticosterone would be required for its absolute quantification by IDMS.

Development and Validation of Research-Grade Assays for Tetrahydro 11-Deoxycorticosterone

The development and validation of a research-grade assay for Tetrahydro 11-Deoxycorticosterone is a meticulous process that ensures the reliability and reproducibility of the analytical data. This process typically follows established guidelines and involves the assessment of several key performance characteristics.

Method Development: This stage involves the optimization of all analytical parameters, including:

Sample Preparation: Techniques such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation are optimized to efficiently extract the analyte from the biological matrix while minimizing interferences. austinpublishinggroup.com

Chromatographic Conditions: As discussed in section 4.2, the selection of the column, mobile phase, and gradient program is crucial for achieving the desired separation.

Mass Spectrometry Parameters: The ionization source conditions (e.g., electrospray ionization - ESI) and tandem mass spectrometry (MS/MS) transitions (precursor and product ions) are optimized for maximum sensitivity and specificity.

Method Validation: Once the method is developed, it undergoes rigorous validation to demonstrate its fitness for purpose. Key validation parameters include:

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte over a defined range. medrxiv.orgscispace.com

Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or by recovery studies. medrxiv.orgscispace.com

Precision: The degree of agreement among a series of measurements of the same sample, expressed as the coefficient of variation (CV). This includes intra-assay (within a single run) and inter-assay (between different runs) precision. medrxiv.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy, respectively. nih.gov

Specificity/Selectivity: The ability of the assay to measure the analyte of interest without interference from other compounds in the sample, particularly isomers. nih.gov

Matrix Effect: The influence of other components in the biological matrix on the ionization of the analyte. medrxiv.org

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

The following table presents typical performance characteristics of validated LC-MS/MS assays for various steroids, which would be the target for a research-grade assay for Tetrahydro 11-Deoxycorticosterone.

| Parameter | Typical Performance | Reference |

| Linearity (R²) | > 0.99 | medrxiv.orgscispace.com |

| Accuracy | 80 - 120% | medrxiv.orgscispace.com |

| Intra-assay Precision (CV) | < 15% | nih.gov |

| Inter-assay Precision (CV) | < 15% | nih.gov |

| Lower Limit of Quantification (LLOQ) | pg/mL to low ng/mL range | scispace.comnih.gov |

This table summarizes the expected performance characteristics of a validated LC-MS/MS assay for steroids. Specific values for a Tetrahydro 11-Deoxycorticosterone assay would need to be determined through a dedicated validation study.

Genetic and Enzymatic Determinants of Tetrahydro 11 Deoxycorticosterone Pathways

Impact of Genetic Variations in Steroidogenic Enzymes on Tetrahydro 11-Deoxycorticosterone Precursors

The synthesis of DOC from cholesterol involves several enzymatic steps. Genetic variations in the enzymes catalyzing these steps directly influence the substrate pool available for the synthesis of Tetrahydro 11-Deoxycorticosterone.

Cytochrome P450 21-hydroxylase, encoded by the CYP21A2 gene, is a crucial enzyme in the adrenal cortex. It catalyzes the conversion of progesterone (B1679170) to 11-deoxycorticosterone (DOC) in the mineralocorticoid pathway and 17-hydroxyprogesterone to 11-deoxycortisol in the glucocorticoid pathway. nih.govendocrine-abstracts.orgmdpi.com

Mutations in the CYP21A2 gene are the cause of 21-hydroxylase deficiency (21-OHD), which accounts for over 90-95% of cases of congenital adrenal hyperplasia (CAH). nih.govendocrine-abstracts.orgjcrpe.org This autosomal recessive disorder is characterized by impaired production of cortisol and, in severe cases, aldosterone (B195564). endocrine-abstracts.orgnih.gov The enzymatic block in 21-OHD prevents the efficient conversion of progesterone into DOC. mdpi.com Consequently, there is an accumulation of precursors proximal to the block, such as 17-hydroxyprogesterone, while the synthesis of DOC is diminished. nih.govmdpi.com The severity of the clinical phenotype—ranging from the severe classic salt-wasting form to the milder nonclassic form—generally correlates with the degree of residual enzyme activity afforded by the specific CYP21A2 mutation. endocrine-abstracts.orgmdpi.com

Table 1: Impact of Selected CYP21A2 Mutations on Enzyme Activity and DOC Production

| Mutation | Residual Enzyme Activity for Progesterone Conversion (% of Wild Type) | Effect on DOC Production | Reference(s) |

| p.I73N | <2% | Severely Decreased | mdpi.com |

| p.L199P | 10.3% | Decreased | mdpi.com |

| p.W202R | <2% | Severely Decreased | mdpi.com |

| L308V | 20% | Decreased | endocrine-abstracts.org |

| p.E352V | <2% | Severely Decreased | mdpi.com |

| R401G | 27% | Decreased | endocrine-abstracts.org |

| R436C | 12% | Decreased | endocrine-abstracts.org |

The enzyme 11β-hydroxylase, encoded by the CYP11B1 gene, performs the final step in cortisol synthesis, converting 11-deoxycortisol to cortisol. jcrpe.orge-apem.org It also converts 11-deoxycorticosterone (DOC) to corticosterone (B1669441) in the mineralocorticoid pathway. e-apem.organzsnevents.comnih.gov

Deficiency of 11β-hydroxylase is the second most common cause of congenital adrenal hyperplasia, accounting for 5-8% of cases. nih.gov In this condition, the impaired activity of CYP11B1 leads to a significant accumulation of steroid precursors immediately preceding the enzymatic block. e-apem.orgnih.gov This results in markedly elevated levels of DOC and 11-deoxycortisol. anzsnevents.comnih.govnih.govtestcatalog.org The excess DOC, a potent mineralocorticoid, often leads to hypertension and hypokalemia. anzsnevents.comnih.govdroracle.ai The accumulation of DOC provides a larger substrate pool for conversion to its metabolites, including Tetrahydro 11-Deoxycorticosterone (THDOC), making the measurement of THDOC a useful marker in diagnosing this disorder. nih.govnih.govfrontiersin.org

Table 2: Typical Steroid Profile in 11β-Hydroxylase (CYP11B1) Deficiency

| Steroid | Serum/Plasma Level | Urinary Metabolite Level | Reference(s) |

| 11-Deoxycorticosterone (DOC) | Markedly Elevated | Elevated (as THDOC) | jcrpe.orgnih.govnih.govtestcatalog.org |

| 11-Deoxycortisol (Compound S) | Markedly Elevated | Elevated (as THS) | jcrpe.orgnih.govnih.govtestcatalog.org |

| Corticosterone | Low to Normal | testcatalog.orgnih.gov | |

| Cortisol | Low | jcrpe.orgtestcatalog.org | |

| Androstenedione | Elevated | nih.govnih.gov | |

| Aldosterone | Low/Suppressed | nih.gov | |

| Renin | Suppressed | jcrpe.orgtestcatalog.org |

Cytochrome P450 oxidoreductase (POR) is a unique flavoprotein that serves as the obligatory electron donor for all microsomal cytochrome P450 enzymes, including the key steroidogenic enzymes CYP17A1 (17α-hydroxylase/17,20-lyase), CYP21A2 (21-hydroxylase), and CYP19A1 (aromatase). medlineplus.govnih.govkarger.com

Mutations in the POR gene cause a complex form of congenital adrenal hyperplasia known as POR deficiency (PORD). medlineplus.govnih.gov This disorder is characterized by the combined partial deficiencies of multiple P450 enzymes, leading to a highly variable and complex steroid profile. nih.govkarger.comunibe.ch The global disruption of steroidogenesis affects the production of glucocorticoids, mineralocorticoids, and sex steroids. medlineplus.govnih.gov

The impact on DOC precursors is multifaceted. The partial impairment of CYP21A2 activity can reduce the conversion of progesterone to DOC. nih.govkarger.com However, the simultaneous impairment of CYP17A1 activity shunts precursors away from cortisol and androgen synthesis pathways, potentially increasing the substrate flow towards the mineralocorticoid pathway. Urinary steroid analysis in PORD patients reveals elevated metabolites of pregnenolone (B344588) and progesterone, consistent with disruptions early in the steroidogenic cascade. nih.gov The diagnosis is typically established by a urinary steroid profile that shows combined deficiencies of CYP17A1 and CYP21A2 activities. nih.govfrontiersin.org

Table 3: Effects of POR Deficiency on Key Steroidogenic P450 Enzymes

| Enzyme Affected | Function in Steroidogenesis | Consequence of POR Deficiency | Reference(s) |

| CYP17A1 | 17α-hydroxylation and 17,20-lyase activity | Impaired cortisol and sex steroid synthesis | nih.govkarger.comnih.gov |

| CYP21A2 | 21-hydroxylation of progesterone and 17-hydroxyprogesterone | Impaired cortisol and aldosterone synthesis | nih.govkarger.comnih.gov |

| CYP19A1 | Aromatization of androgens to estrogens | Impaired estrogen synthesis | nih.govoup.com |

| CYP51A1 | Lanosterol 14α-demethylase | Impaired cholesterol biosynthesis | oup.comoup.com |

Role of Hydroxysteroid Dehydrogenases (HSDs) in Tetrahydro 11-Deoxycorticosterone Formation

Hydroxysteroid dehydrogenases are a large family of enzymes that catalyze the interconversion of hydroxysteroids and ketosteroids. They play critical roles at various stages of steroid synthesis and metabolism.

The enzyme 3β-hydroxysteroid dehydrogenase type 2 (HSD3B2) is essential for the synthesis of all active steroid hormones. aem-sbem.comconicet.gov.ar It is expressed in the adrenal glands and gonads and catalyzes the conversion of Δ⁵-steroids (pregnenolone, 17-hydroxypregnenolone, and dehydroepiandrosterone) to their corresponding Δ⁴-keto-steroids (progesterone, 17-hydroxyprogesterone, and androstenedione). nih.govaem-sbem.comconicet.gov.ar

Mutations in the HSD3B2 gene cause a rare form of CAH characterized by a severe impairment of both adrenal and gonadal steroid production. conicet.gov.arnih.gov A deficiency in HSD3B2 blocks the formation of progesterone from pregnenolone. conicet.gov.ar As progesterone is the direct precursor for 11-deoxycorticosterone (DOC), a defect in HSD3B2 leads to a significant decrease in DOC production and, consequently, a lack of substrate for the synthesis of Tetrahydro 11-Deoxycorticosterone. conicet.gov.arresearchgate.net Instead, the Δ⁵-steroid precursors accumulate.

Table 4: Selected HSD3B2 Mutations and their In Vitro Activity

| Mutation | Residual In Vitro Activity (% of Wild Type) | Consequence | Reference(s) |

| p.A10E | 0% | Severe salt-wasting form | conicet.gov.ar |

| p.Leu108Trp | 0% | Severe salt-wasting form | conicet.gov.ar |

| Multiple frameshift/nonsense mutations | 0% | Severe salt-wasting form | conicet.gov.ar |

The conversion of 11-deoxycorticosterone (DOC) to its major urinary metabolite, Tetrahydro 11-Deoxycorticosterone (THDOC), is a critical step in its catabolism. nih.govresearchgate.net This metabolic process is carried out by other members of the broad hydroxysteroid dehydrogenase superfamily, specifically aldo-keto reductases. The transformation involves two key reduction steps:

A-Ring Reduction: The double bond in the A-ring of DOC is reduced, a reaction catalyzed by 5α-reductase or 5β-reductase enzymes.

3-Keto Group Reduction: The keto group at the C-3 position is then reduced to a hydroxyl group, a reaction catalyzed by 3α-hydroxysteroid dehydrogenase (3α-HSD) isoforms.

Transcriptional and Post-Transcriptional Regulation of Enzymes in Tetrahydro 11-Deoxycorticosterone Pathways

The metabolic pathway leading to Tetrahydro 11-Deoxycorticosterone begins with the conversion of progesterone to 11-Deoxycorticosterone (DOC), a reaction catalyzed by 21-hydroxylase. DOC can then be either converted to corticosterone by 11β-hydroxylase, or it can enter the pathway for THDOC synthesis, where it is sequentially reduced by 5α-reductase and 3α-hydroxysteroid dehydrogenase. The regulation of these enzymes is a key determinant of the rate of THDOC formation.

Transcriptional Regulation:

The expression of the genes encoding these steroidogenic enzymes is tightly controlled by various transcription factors and signaling pathways.

CYP21A2 (21-hydroxylase): The transcription of the CYP21A2 gene is responsive to the cyclic AMP (cAMP) signaling pathway. nih.gov This response is mediated by transcription factors such as Nur77. nih.gov The promoter region of CYP21A2 contains binding sites for proteins like Sp1, which are crucial for its transcriptional activity. nih.gov Notably, the neighboring non-functional pseudogene, CYP21A1P, has nucleotide changes in this promoter region, leading to weaker binding of transcription factors and consequently, much lower transcriptional activity compared to the functional CYP21A2 gene. nih.gov

CYP11B1 (11β-hydroxylase): As a critical enzyme that diverts the precursor DOC away from THDOC synthesis, the regulation of CYP11B1 is highly relevant. Its expression is controlled by the cAMP-signaling pathway, which is activated by pituitary hormones. [Original search result 1] The transcription factor Steroidogenic Factor-1 (SF-1) plays a pivotal role in the tissue-specific and hormonally regulated expression of this gene. [Original search result 1]

SRD5A (5α-reductase): The two main isoforms, encoded by SRD5A1 and SRD5A2, are subject to differential transcriptional regulation. In prostate cancer cells, the androgen receptor (AR) has been shown to inversely regulate the two isoforms, upregulating SRD5A1 expression while repressing SRD5A2. oup.com Furthermore, progesterone has been found to induce the expression of the SRD5A2 gene in the female mouse brain, suggesting a mechanism for promoting the local synthesis of neuroactive steroids. nih.gov

AKR1C (3α-hydroxysteroid dehydrogenase): The expression of the various isoforms of 3α-HSD is complex and tissue-specific. In Leydig cells, transcription is regulated through the Luteinizing Hormone/human Chorionic Gonadotropin (LH/hCG) receptor. nih.gov Other regulatory factors include the estrogen receptor α (ERα), the androgen receptor (AR), and peroxisome proliferator-activated receptor α (PPARα). nih.gov

Table 1: Key Transcriptional Regulators of Enzymes in the THDOC Pathway

| Gene | Enzyme | Key Regulators | Signaling Pathway | Source |

| CYP21A2 | 21-hydroxylase | Nur77, Sp1 | cAMP | nih.gov |

| CYP11B1 | 11β-hydroxylase | Steroidogenic Factor-1 (SF-1) | cAMP/PKA | [Original search result 1] |

| SRD5A1 | 5α-reductase type 1 | Androgen Receptor (AR) | Androgen Signaling | oup.com |

| SRD5A2 | 5α-reductase type 2 | Androgen Receptor (AR), Progesterone Receptor (PR) | Androgen & Progesterone Signaling | oup.comnih.gov |

| AKR1C | 3α-hydroxysteroid dehydrogenase | ERα, AR, PPARα | Hormone Signaling | nih.gov |

Post-Transcriptional and Post-Translational Regulation:

Beyond transcription, enzyme activity is modulated by post-transcriptional and post-translational mechanisms.

Phosphorylation: Key transcription factors involved in steroidogenesis, such as SF-1 and CREB, can be phosphorylated, which in turn upregulates their transcriptional activity. [Original search result 7] Some of the steroidogenic enzymes themselves, like CYP11A1 (an upstream enzyme in steroidogenesis), are also regulated by phosphorylation and dephosphorylation. [Original search result 7]

Epigenetic Regulation: Epigenetic modifications can alter gene expression without changing the DNA sequence. Research has shown that the SRD5A1 gene, which encodes 5α-reductase 1, can be epigenetically regulated. Specifically, increased methylation at a transcriptional enhancer site of SRD5A1 is associated with its downregulation. physiciansweekly.com

MicroRNA (miRNA) Regulation: MicroRNAs are small non-coding RNA molecules that can repress protein synthesis post-transcriptionally. It has been demonstrated that miRNAs can regulate steroidogenic enzymes, representing another layer of control over steroid hormone production. [Original search result 7]

Genetic Polymorphisms and their Association with Tetrahydro 11-Deoxycorticosterone Levels in Research Cohorts

Individual differences in the levels of THDOC and its precursors can be attributed to genetic variations, or polymorphisms, in the genes encoding the steroidogenic enzymes. These variants can alter the enzyme's structure, stability, or expression level, leading to significant changes in metabolic flux.

CYP21A2 (21-hydroxylase): Mutations in the CYP21A2 gene are the primary cause of congenital adrenal hyperplasia (CAH), an autosomal recessive disorder. nih.govwikipedia.org A significant portion of these mutations arise from gene conversion events, where sequences from the non-functional CYP21A1P pseudogene are transferred to the functional CYP21A2 gene. nih.govmedlineplus.gov These mutations lead to varying degrees of enzyme deficiency. medlineplus.gov This deficiency causes a blockage in the synthesis of cortisol and aldosterone, leading to the accumulation of precursor steroids, including 11-Deoxycorticosterone (DOC), which is then shunted towards other metabolic pathways. nih.govoup.com The severity of the clinical phenotype and the degree of precursor accumulation directly correlate with the residual enzyme activity permitted by the specific mutation. medlineplus.govfrontiersin.org Even heterozygous carriers of CYP21A2 mutations can exhibit altered steroid profiles, including elevated 17-hydroxyprogesterone levels after ACTH stimulation. scienceopen.com

CYP11B1 and CYP11B2 (11β-hydroxylase and Aldosterone Synthase): These two genes are highly homologous and located close to each other on the chromosome. Genetic variations and gene conversion events between them can create hybrid enzymes with altered activities. [Original search result 9] Such changes can affect the efficiency of converting DOC to corticosterone and aldosterone, thereby influencing the amount of DOC available for the synthesis of THDOC. [3, Original search result 9] Research has shown that genetic variation at this locus accounts for a portion of the heritability in the urinary excretion of the cortisol precursor, 11-deoxycortisol. [Original search result 4]

SRD5A (5α-reductase): Polymorphisms in the genes for 5α-reductase have been linked to conditions associated with altered steroid metabolism. For example, the Val89Leu (V89L) and Ala49Thr (A49T) polymorphisms in SRD5A2 have been studied in relation to prostate cancer and polycystic ovary syndrome (PCOS), with some studies suggesting an association with disease risk due to altered enzyme activity. medlineplus.gov Another SRD5A2 polymorphism, rs9282858, was associated with higher serum testosterone (B1683101) levels in a cohort of community-dwelling men. nih.gov

AKR1C (3α-hydroxysteroid dehydrogenase): Several single nucleotide polymorphisms (SNPs) have been identified in the AKR1C gene family. nih.gov The rs12529 SNP in AKR1C3 has been associated with an increased risk for breast cancer in a Bangladeshi cohort, with computational analysis suggesting the mutation decreases protein stability and alters its function. nih.gov However, other studies investigating variants in AKR1C2-4 in a cohort of patients with hypospadias found no significant association with the condition, suggesting that the functional impact of these polymorphisms may be context-dependent. nih.gov

Research Cohorts: The BXD Mouse Model

A powerful tool for studying the genetic basis of complex traits is the use of recombinant inbred mouse strains, such as the BXD family. biorxiv.orgjax.org This genetically diverse reference panel, derived from crossing C57BL/6J and DBA/2J mice, has been used to investigate the genetic control of neurosteroid levels. nih.govmdpi.com Studies using the BXD panel have revealed significant genetic variation in both basal and stress-induced levels of DOC, the direct precursor of THDOC. [Original search result 5, Original search result 6] By correlating these phenotypic differences with the known genetic makeup of each strain, researchers can map Quantitative Trait Loci (QTLs)—specific regions of the genome that influence the trait. nih.govmdpi.com This approach has successfully identified chromosomal regions and candidate genes that regulate DOC levels, providing crucial insights into the genetic architecture controlling the availability of substrate for THDOC synthesis. [Original search result 5, Original search result 6]

Table 2: Selected Genetic Polymorphisms in THDOC Pathway Enzymes and Their Associations

| Gene | Enzyme | Polymorphism/Mutation | Research Cohort/Study Type | Associated Finding | Source |

| CYP21A2 | 21-hydroxylase | Various mutations (e.g., I2G, large deletions) | CAH Patient Cohorts | Cause 21-hydroxylase deficiency, leading to increased precursor (DOC) levels. Severity correlates with residual enzyme activity. | nih.govmedlineplus.govfrontiersin.org |

| CYP11B1/CYP11B2 | 11β-hydroxylase / Aldosterone Synthase | Gene conversion events | Patient Cohorts | Formation of hybrid enzymes with altered activity, affecting DOC metabolism. | [Original search result 9] |

| SRD5A2 | 5α-reductase type 2 | Val89Leu (V89L) | PCOS / Prostate Cancer Studies | Associated with altered risk for PCOS and prostate cancer, suggesting functional impact on steroid metabolism. | medlineplus.gov |

| SRD5A2 | 5α-reductase type 2 | rs9282858 | Community-dwelling men | Associated with higher serum testosterone and SHBG levels. | nih.gov |

| AKR1C3 | Aldo-keto reductase 1C3 | rs12529 (H5Q) | Breast Cancer Case-Control | Associated with increased breast cancer risk; predicted to decrease protein stability. | nih.gov |

| Multiple | Multiple | QTL Analysis | BXD Mouse Reference Panel | Identification of genomic loci controlling basal and stress-induced levels of DOC, the precursor to THDOC. | [Original search result 5, Original search result 6] |

Research Applications and Investigative Implications of Tetrahydro 11 Deoxycorticosterone

Utility as a Biochemical Marker in the Investigation of Endocrine Disorders

The measurement of specific steroid metabolites provides a window into the complex processes of steroid synthesis and metabolism. THDOC, as a downstream product of DOC, serves as a valuable biomarker in evaluating the function of the adrenal glands, particularly in the context of inherited enzyme deficiencies. numberanalytics.com

Diagnostic and Monitoring Applications in Congenital Adrenal Hyperplasia Subtypes

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders that impair cortisol production due to deficiencies in specific steroidogenic enzymes. nih.gov This leads to an overproduction of precursor steroids as the body attempts to compensate. Urinary steroid metabolome analysis is a non-invasive method used to diagnose and monitor CAH. researchgate.net

In the context of CAH, THDOC levels are particularly informative for diagnosing 11β-hydroxylase deficiency. nih.govmsdmanuals.com This condition is caused by a defect in the CYP11B1 gene, which codes for the enzyme 11β-hydroxylase. rupahealth.com This enzyme is responsible for converting 11-deoxycortisol to cortisol and 11-deoxycorticosterone (DOC) to corticosterone (B1669441). wikipedia.orgmsdmanuals.com A deficiency in this enzyme leads to the accumulation of its substrates, DOC and 11-deoxycortisol. nih.gov Consequently, the urinary metabolite of DOC, which is THDOC, is found in elevated concentrations. nih.gov This elevation of THDOC, alongside the primary marker tetrahydro-11-deoxycortisol (the metabolite of 11-deoxycortisol), helps to distinguish 11β-hydroxylase deficiency from the more common 21-hydroxylase deficiency, where THDOC levels are not similarly affected. nih.govnih.gov

Monitoring THDOC and other relevant steroid metabolites is also crucial for managing CAH treatment. nih.goveurospe.org The goal of therapy is to replace the deficient hormones and suppress the overproduction of precursor steroids. By analyzing the urinary steroid profile, clinicians can assess whether treatment is adequate, excessive, or insufficient. researchgate.netnih.gov

Evaluation of Steroidogenic Enzyme Activities in Research Models

Beyond its direct diagnostic use, measuring THDOC levels is instrumental in research for assessing the activity of steroidogenic enzymes, primarily 11β-hydroxylase. nih.gov In studies involving adrenocortical tumors, for instance, altered ratios of steroid metabolites can indicate specific enzyme deficiencies within the tumor tissue. A decreased ratio of corticosterone to DOC (and consequently, their metabolites) points towards reduced 11β-hydroxylase activity, a feature that has been observed in some adrenocortical carcinomas. nih.gov

This application allows researchers to probe the biochemical phenotype of both normal and diseased adrenal tissue, contributing to a deeper understanding of the pathophysiology of adrenal disorders.

Employment as a Model Compound in Neurosteroid Research and Receptor Pharmacology Studies

THDOC is classified as a neuroactive steroid, a group of steroids that can rapidly alter neuronal excitability through interaction with membrane-bound receptors. nih.govnih.gov It is a potent positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. medchemexpress.comnih.gov

In the laboratory, THDOC is frequently used as a tool to study the effects of neurosteroids on the central nervous system. nih.gov Its ability to enhance GABA-mediated chloride currents makes it a valuable compound for investigating the mechanisms of sedation, and anticonvulsant activity. nih.gov Because it shares a binding site and has similar characteristics to other key neurosteroids like allopregnanolone, but with a faster washout rate, THDOC is particularly suitable for in vitro experiments on GABA-A receptors. nih.gov

Pharmacological studies use THDOC to explore the structure-function relationship of the GABA-A receptor and to understand how different receptor subunit compositions influence the response to neurosteroids. nih.gov This research is vital for developing new therapeutic agents for a range of neuropsychiatric conditions. nih.gov

Contribution to the Understanding of Steroid Hormone Homeostasis and Dysregulation in Disease Models

The study of THDOC contributes significantly to the broader understanding of steroid hormone homeostasis—the body's process of maintaining a stable internal environment through the regulation of hormone levels. Dysregulation of the mineralocorticoid pathway, where DOC and its metabolite THDOC are key players, is implicated in certain forms of hypertension. taylorandfrancis.com In conditions like 11β-hydroxylase deficiency or DOC-producing adrenal tumors, the excess DOC leads to mineralocorticoid-induced hypertension, characterized by sodium retention and potassium loss. taylorandfrancis.comnih.gov

By studying THDOC levels in various disease models, researchers can investigate the downstream consequences of enzymatic defects and their impact on blood pressure regulation and electrolyte balance. This helps to elucidate the complex interplay between different arms of the steroidogenic pathway and their collective influence on physiological function.

Integration into Comprehensive Steroid Profiling and Metabolomics Studies

Modern analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the simultaneous measurement of a large panel of steroid hormones and their metabolites from a single sample. nih.govoup.com This approach, known as steroid profiling or metabolomics, provides a comprehensive snapshot of an individual's steroidogenic activity. researchgate.net

THDOC is an integral component of these comprehensive steroid profiles. nih.govoup.com Its inclusion is critical for the differential diagnosis of various forms of CAH and for the investigation of adrenal tumors. nih.govnih.gov For example, in the context of adrenocortical carcinoma, steroid metabolomics has identified panels of key steroids, including THDOC, that can help distinguish malignant from benign tumors. nih.gov Machine learning algorithms applied to these complex datasets have shown that THDOC is among the important metabolites for making such distinctions. nih.gov This integration into large-scale metabolomics studies underscores its importance as a biomarker for both rare and more common endocrine pathologies. postersessiononline.eu

Interactive Data Table: Steroid Markers in Congenital Adrenal Hyperplasia Subtypes

| Condition | Deficient Enzyme | Key Serum Precursors | Key Urinary Metabolites |

| 21-Hydroxylase Deficiency | CYP21A2 nih.gov | 17-hydroxyprogesterone, 21-deoxycortisol (B132708) nih.gov | Pregnanetriol, Pregnanetriolone nih.gov |

| 11β-Hydroxylase Deficiency | CYP11B1 msdmanuals.com | 11-deoxycortisol, 11-deoxycorticosterone (DOC) msdmanuals.comtestcatalog.org | Tetrahydro-11-deoxycortisol (THS), Tetrahydro 11-deoxycorticosterone (THDOC) nih.govnih.gov |

Future Directions and Emerging Research Avenues for Tetrahydro 11 Deoxycorticosterone

Exploration of Novel Metabolic Conjugates and Derivatives of Tetrahydro 11-Deoxycorticosterone

Future research will increasingly focus on identifying and characterizing novel metabolic conjugates and derivatives of THDOC. While sulfated and glucuronidated forms are known, the full spectrum of its metabolic fate is yet to be elucidated. The chemical synthesis of monosulfates and double-conjugates of related tetrahydrocorticosteroids has demonstrated the feasibility of creating reference standards for these metabolites. researchgate.net This will be crucial for their definitive identification in biological samples.

Additionally, research into novel derivatives, such as A-ring reduced hydroxylated compounds, is an emerging area. nih.gov The synthesis and characterization of these molecules will allow for a more comprehensive understanding of the metabolic pathways and the potential biological activities of these downstream products. Investigating how these conjugates and derivatives are formed, transported, and whether they possess unique biological activities or serve merely as elimination products is a key research question. For instance, it has been found that while plasma 11-Deoxycorticosterone (DOC) is converted to its sulfated form (DOC-SO4) in the liver, very little of this conjugate enters the blood; instead, it is directed to the bile. nih.gov

Advanced Structural-Functional Correlative Analyses of Tetrahydro 11-Deoxycorticosterone and its Receptors

The biological effects of corticosteroids are primarily mediated through their interaction with cytoplasmic mineralocorticoid receptors (MRs) and glucocorticoid receptors (GRs). nih.gov A significant future direction lies in conducting advanced structural-functional analyses to precisely map the interaction between THDOC and these receptors. High-resolution structural studies, such as X-ray crystallography and cryo-electron microscopy, can provide detailed insights into the binding pocket and the conformational changes induced by THDOC binding.

These structural data, when correlated with functional assays, will help to elucidate the specific transcriptional responses mediated by the THDOC-receptor complex. Understanding how THDOC binding influences receptor-protein interactions and subsequent gene expression will be critical. nih.gov Furthermore, research into potential novel, non-genomic pathways and membrane-associated receptors for THDOC is a burgeoning field that could reveal rapid cellular effects independent of traditional transcriptional regulation. nih.gov

Development of Innovative Analytical Platforms for High-Throughput Tetrahydro 11-Deoxycorticosterone Quantification

The development of more sensitive, specific, and high-throughput analytical methods is fundamental to advancing THDOC research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for steroid quantification, offering reliable analysis of multiple steroids simultaneously. nih.govsruc.ac.ukresearchgate.net Future efforts will focus on enhancing the throughput of these platforms to screen large sample cohorts efficiently. nih.gov

Innovations in microbore ultra-performance liquid chromatography-tandem mass spectrometry are enabling the analysis of a comprehensive panel of steroids from volume-limited samples, which is particularly valuable in pediatric and preclinical research. nih.gov Furthermore, the development of homogenous assays, such as the scintillation proximity assay, for enzymes involved in steroid metabolism, points towards the potential for high-throughput screening of compounds that modulate THDOC levels. nih.gov These advancements will be instrumental in large-scale clinical studies and in the discovery of new modulators of the THDOC pathway. tdcommons.aibiorxiv.org

| Analytical Platform | Key Features | Application in THDOC Research |

| LC-MS/MS | High sensitivity and specificity; simultaneous quantification of multiple steroids. nih.govresearchgate.net | Definitive quantification of THDOC and its metabolites in biological fluids. mdpi.comendocrine-abstracts.org |

| Microbore UPLC-MS/MS | Requires very small sample volumes; high throughput. nih.gov | Ideal for studies with limited sample availability, such as in neonates or small animal models. nih.gov |

| High-Throughput Screening (HTS) Assays | Automated platforms for rapid testing of large compound libraries. nih.govtdcommons.ai | Screening for inhibitors or enhancers of enzymes involved in THDOC synthesis and metabolism. nih.gov |

Application of Multi-Omics Technologies (e.g., Steroidomics, Fluxomics) to Tetrahydro 11-Deoxycorticosterone Pathways

The integration of multi-omics technologies represents a paradigm shift in understanding the complex regulatory networks governing steroid metabolism. tum.demdpi.com Steroidomics, the comprehensive analysis of all steroids in a biological system, is a powerful tool for identifying novel biomarkers and understanding the global impact of pathological conditions on steroid pathways. endocrine-abstracts.org Applying steroidomics to studies involving THDOC can reveal previously unknown correlations with other steroid hormones and their metabolites, providing a more holistic view of its role in health and disease. nih.govoup.com

Fluxomics, which measures the rates of metabolic reactions, can be combined with steroidomics to create dynamic models of the THDOC pathway. This approach can elucidate how physiological or pharmacological interventions alter the flow of metabolites through the steroidogenic cascade. Integrated multi-omics approaches, combining genomics, transcriptomics, proteomics, and metabolomics, will be essential for constructing comprehensive models of THDOC regulation and function, from gene expression to metabolic output. endocrine-abstracts.org

Computational Modeling and Simulation for Predicting Tetrahydro 11-Deoxycorticosterone Interactions and Metabolism

Computational modeling and simulation are becoming indispensable tools for predicting the behavior of complex biological systems. nih.govqucosa.de The development of mechanistic computational models of steroidogenesis allows for the in silico prediction of how various factors, such as genetic variations or exposure to endocrine-disrupting chemicals, can alter the concentrations of steroids like THDOC. nih.gov

These models can simulate metabolic reaction and transport rates, providing insights into the intracellular flux rates at different steps of the steroidogenic pathway. qucosa.dequcosa.de By integrating experimental data from in vitro systems, such as the H295R cell line, with computational algorithms, researchers can refine these models to more accurately predict the metabolism of THDOC and its interactions with enzymes and receptors. nih.gov This predictive capability can accelerate research by prioritizing experimental hypotheses and aiding in the design of targeted studies.

| Modeling Approach | Description | Relevance to THDOC Research |

| Mechanistic Computational Models | Mathematical models based on the underlying biochemical reactions and transport processes of steroidogenesis. nih.gov | Predicts changes in THDOC levels in response to various stimuli or inhibitions. nih.gov |

| Linear System Computational Modeling | Facilitates the calculation of intracellular metabolic flux rates from experimental data. qucosa.dequcosa.de | Quantifies the rate of THDOC synthesis and catabolism under different conditions. |

| Regression Modeling | Statistical models used to analyze relationships between steroid concentrations and clinical variables like age and gender. qucosa.dequcosa.de | Helps establish reference intervals for THDOC and understand its physiological variations. |

Investigation of Tetrahydro 11-Deoxycorticosterone in Emerging Biological Systems and Models

Expanding the investigation of THDOC to novel and non-traditional biological systems can provide unique insights into its evolutionary and physiological significance. For example, in early jawless fish like the sea lamprey, the precursor 11-deoxycortisol serves as the primary glucocorticoid hormone, highlighting a divergent evolutionary path for corticosteroid function. wikipedia.org Studying the role and metabolism of THDOC in such organisms could uncover conserved or novel functions.

Furthermore, the use of advanced in vitro models, including three-dimensional organoids and microfluidic "organ-on-a-chip" systems, can offer more physiologically relevant platforms for studying THDOC metabolism and action compared to traditional cell cultures. These models can better recapitulate the complex cell-cell interactions and microenvironment of tissues like the adrenal gland, liver, and kidney, providing a more accurate understanding of THDOC's role in these organs.

Q & A

Q. What enzymatic pathways govern the synthesis of Tetrahydro 11-Deoxycorticosterone 21- (TH-DOC), and how can their activity be experimentally quantified?

TH-DOC is derived from progesterone via 21-hydroxylation by CYP21A2 (21-hydroxylase), a microsomal enzyme dependent on P450 oxidoreductase for electron transfer . Key steps include:

- Progesterone → 11-Deoxycorticosterone (DOC) via CYP21A2.

- DOC → TH-DOC via 5β-reductase and 3α-hydroxysteroid dehydrogenase.

Q. Methodology :

- Enzyme Activity Assays : Use radiolabeled progesterone (e.g., ³H-progesterone) in adrenal microsomal preparations. Measure DOC/TH-DOC production via thin-layer chromatography (TLC) or LC-MS/MS .

- Genetic Profiling : PCR amplification of CYP21A2 to detect mutations (e.g., chimeric CYP21A1P/CYP21A2 alleles) linked to 21-hydroxylase deficiency .

Q. How is TH-DOC measured in biological samples, and what are the critical validation parameters for these assays?

TH-DOC is quantified using:

Q. Validation Criteria :

Q. What clinical conditions are associated with dysregulated TH-DOC levels, and how are these diagnostically confirmed?

TH-DOC accumulates in 21-hydroxylase deficiency (Congenital Adrenal Hyperplasia, CAH) due to impaired cortisol synthesis. Key findings:

Q. Diagnostic Workflow :

Serum 17-OH-Progesterone : Primary screening (levels >10,000 ng/dL in CAH).

TH-DOC Quantification : Confirmatory LC-MS/MS or RIA .

Genetic Testing : CYP21A2 mutation analysis .

Advanced Research Questions

Q. How can experimental models resolve contradictions in TH-DOC’s mineralocorticoid potency across species?

Discrepancies in TH-DOC’s hypertensive effects (e.g., rats vs. humans) arise from species-specific receptor affinity.

Q. Experimental Design :

Q. What strategies address data contradictions in TH-DOC’s role in enzyme inhibition/activation studies?

Conflicting reports on TH-DOC’s feedback inhibition of CRF (corticotropin-releasing factor) require:

- Dose-Response Curves : Test TH-DOC (1–100 µM) in hypothalamic explants with acetylcholine-induced CRF secretion .

- Receptor Specificity : Co-administer MR antagonists (e.g., spironolactone) to isolate TH-DOC’s effects .

- Structural Analysis : Compare TH-DOC’s 3α/5β configuration with cortisol using X-ray crystallography to identify steric hindrance at glucocorticoid receptors .

Q. How can advanced analytical methods elucidate TH-DOC’s metabolic fate in target tissues?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.